molecular formula C14H17N3OS2 B11602770 Imidazo[1,2-a]pyridin-2-ylmethyl (tetrahydrofuran-2-ylmethyl)carbamodithioate

Imidazo[1,2-a]pyridin-2-ylmethyl (tetrahydrofuran-2-ylmethyl)carbamodithioate

Cat. No.: B11602770
M. Wt: 307.4 g/mol
InChI Key: ZSSFHDGBVMXTJW-UHFFFAOYSA-N
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Description

N-[(OXOLAN-2-YL)METHYL][({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)SULFANYL]CARBOTHIOAMIDE is a complex organic compound that features a combination of oxolane, imidazo[1,2-a]pyridine, and carbothioamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(OXOLAN-2-YL)METHYL][({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)SULFANYL]CARBOTHIOAMIDE typically involves multi-step reactions. One common approach is the condensation of oxolane-2-carbaldehyde with imidazo[1,2-a]pyridine-2-thiol in the presence of a base, followed by the addition of a carbothioamide group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, and distillation .

Chemical Reactions Analysis

Types of Reactions

N-[(OXOLAN-2-YL)METHYL][({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)SULFANYL]CARBOTHIOAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

N-[(OXOLAN-2-YL)METHYL][({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)SULFANYL]CARBOTHIOAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(OXOLAN-2-YL)METHYL][({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)SULFANYL]CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(OXOLAN-2-YL)METHYL][({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)SULFANYL]CARBOTHIOAMIDE is unique due to its combination of three distinct moieties, each contributing to its overall chemical and biological properties. This unique structure allows for a wide range of applications and makes it a valuable compound in various fields of research .

Properties

Molecular Formula

C14H17N3OS2

Molecular Weight

307.4 g/mol

IUPAC Name

imidazo[1,2-a]pyridin-2-ylmethyl N-(oxolan-2-ylmethyl)carbamodithioate

InChI

InChI=1S/C14H17N3OS2/c19-14(15-8-12-4-3-7-18-12)20-10-11-9-17-6-2-1-5-13(17)16-11/h1-2,5-6,9,12H,3-4,7-8,10H2,(H,15,19)

InChI Key

ZSSFHDGBVMXTJW-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=S)SCC2=CN3C=CC=CC3=N2

Origin of Product

United States

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